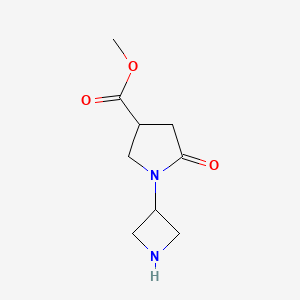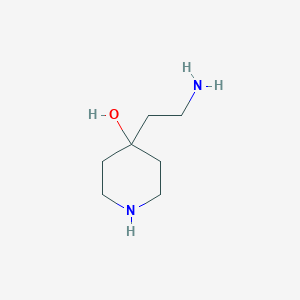
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that contains both azetidine and pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines.
. This reaction is highly efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines.
Applications De Recherche Scientifique
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidine rings in the compound can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Methyl 2-(azetidin-3-ylidene)acetate
Uniqueness
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of azetidine and pyrrolidine rings, which are not commonly found together in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7/h6-7,10H,2-5H2,1H3 |
Clé InChI |
YJLDVCLFARYUGI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(=O)N(C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)




![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

